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Introduction
The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a

"privileged structure" due to its presence in a multitude of pharmacologically active compounds.

[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, provides a

rigid and versatile framework for interacting with biological targets, leading to a wide spectrum

of therapeutic applications including anticancer, antimalarial, and antimicrobial agents.[3][4][5]

This guide provides a detailed technical overview of a specific, functionalized derivative: 8-
Chloro-2-methoxyquinoline. We will explore its molecular structure, physicochemical

properties, and a robust, field-proven protocol for its synthesis. Furthermore, we will delve into

its chemical reactivity and its potential as a pivotal intermediate for drug discovery and

development, empowering researchers and scientists to leverage this molecule in their

synthetic endeavors.
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8-Chloro-2-methoxyquinoline is a substituted aromatic heterocycle. The core quinoline

structure is modified with a chlorine atom at the C8 position of the benzene ring and a methoxy

group at the C2 position of the pyridine ring. This specific substitution pattern dictates its

chemical behavior and potential for further functionalization.

The methoxy group at the 2-position acts as an electron-donating group through resonance,

influencing the electron density of the heterocyclic ring. The chlorine atom at the 8-position is

an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic

substitution.

Physicochemical Data: 8-Chloro-2-methoxyquinoline

Property Value Source(s)

CAS Number 846038-39-9 [6]

Molecular Formula C₁₀H₈ClNO [6]

Molecular Weight 193.63 g/mol [6]

Appearance
(Expected) Off-white to pale

yellow solid

General observation for similar

compounds

Melting Point

Data not readily available in

cited literature. For

comparison, the related 8-

Chloro-2-methylquinoline melts

at 64-70 °C.[7]

Boiling Point Data not readily available

Solubility

Expected to be soluble in

common organic solvents like

Dichloromethane, Chloroform,

and Methanol.

Spectroscopic Characterization

While specific spectra for this compound are primarily available through commercial vendors[8],

its structure allows for the confident prediction of key spectroscopic features:
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¹H NMR: The spectrum would show distinct signals for the five aromatic protons on the

quinoline core and a singlet around 3.9-4.1 ppm corresponding to the three protons of the

methoxy group. The coupling patterns of the aromatic protons would be complex due to the

substitution pattern.

¹³C NMR: Approximately 10 distinct carbon signals would be expected. The carbon attached

to the methoxy group (C2) would appear significantly downfield (approx. 160-165 ppm),

while the carbon attached to the chlorine (C8) would also be influenced. The methoxy carbon

itself would resonate around 55-60 ppm.

IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and

methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-

1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether (~1020-1250 cm⁻¹).

The C-Cl stretch would appear in the fingerprint region (~600-800 cm⁻¹).

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 193. A

characteristic M+2 peak at m/z 195 with approximately one-third the intensity of the M+ peak

would be present, confirming the presence of a single chlorine atom.

Synthesis and Reactivity
A specific, published synthesis for 8-Chloro-2-methoxyquinoline is not readily found.

However, a reliable and robust synthetic route can be designed based on well-established

quinoline chemistry. The most logical approach is the O-methylation of the corresponding 2-

hydroxyquinoline precursor, which is commercially available. This method provides a clear,

high-yielding path to the target molecule.

Proposed Synthetic Workflow
The proposed synthesis is a Williamson ether synthesis, a cornerstone reaction in organic

chemistry. This choice is based on the mild conditions and the high efficiency typically

observed for the methylation of hydroxyl groups on electron-deficient heterocyclic systems.
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Synthesis of 8-Chloro-2-methoxyquinoline

8-Chloro-2-hydroxyquinoline
(Precursor, CAS: 23981-25-1)

Deprotonation
(Formation of Alkoxide)

Step 1

Nucleophilic Attack
(SN2 Reaction)

Step 2

8-Chloro-2-methoxyquinoline
(Final Product)

Final Product Formation

Base (e.g., NaH or K2CO3)
Solvent (e.g., DMF or Acetonitrile)

Methylating Agent
(e.g., CH3I or (CH3)2SO4)

Click to download full resolution via product page

Caption: Proposed two-step synthesis via Williamson ether synthesis.

Detailed Experimental Protocol: O-Methylation
This protocol is a self-validating system. Successful formation of the product can be easily

monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting

material and the appearance of a new, higher Rf spot.

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, and a dropping funnel, add 8-Chloro-2-hydroxyquinoline (1.0 eq).
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Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

Stir the mixture under a nitrogen atmosphere.

Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and

irreversible deprotonation of the relatively acidic N-H proton of the 2-quinolone tautomer,

forming the highly nucleophilic oxygen anion. The reaction is performed at 0 °C to control

the exothermic reaction and prevent potential side reactions.

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for an additional 30 minutes. The solution should become homogeneous as the sodium

salt forms.

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq)

dropwise via the dropping funnel over 20 minutes.

Causality Insight: Methyl iodide is a highly effective methylating agent for Sₙ2 reactions. A

slight excess is used to ensure the reaction goes to completion. Adding it dropwise at low

temperature helps to manage the exothermicity of the reaction.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours,

or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption

of the starting material.

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium

chloride (NH₄Cl) solution at 0 °C to neutralize any excess NaH.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers.

Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel or

by recrystallization to afford pure 8-Chloro-2-methoxyquinoline.

Applications in Research and Drug Development
While direct biological studies on 8-Chloro-2-methoxyquinoline are scarce, its true value lies

in its potential as a versatile synthetic intermediate for the construction of more complex, high-

value molecules.[1] The quinoline core is a well-established pharmacophore, and the specific

functional groups of this molecule offer multiple handles for chemical modification.

The Quinoline Core: The fundamental quinoline ring system is a proven scaffold for

developing drugs with a vast range of activities, including antimalarial (e.g., Chloroquine),

antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) properties.[3][4] This

molecule provides direct access to this privileged core.

The 8-Chloro Group as a Synthetic Handle: The chlorine atom at the C8 position is a key site

for modification. It can participate in various palladium-catalyzed cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl,

heteroaryl, amine, or alkyne moieties. This enables the rapid generation of diverse chemical

libraries for screening. Furthermore, halogenated 8-hydroxyquinoline derivatives often exhibit

enhanced antimicrobial or anticancer activity, suggesting that the 8-chloro substituent could

be a beneficial feature to retain in a final drug candidate.[9][10][11]

The 2-Methoxy Group as a Modulator: The methoxy group at the C2 position serves two

primary roles.

It can be retained in the final molecule, where it can act as a hydrogen bond acceptor and

influence the molecule's metabolic stability and pharmacokinetic profile.

Alternatively, it can be readily cleaved under acidic conditions (e.g., using HBr or BBr₃) to

reveal the 8-chloro-2-hydroxyquinoline (or its 2-quinolone tautomer). The 2-quinolone

moiety is itself a critical pharmacophore found in numerous bioactive compounds.[12] This

makes the 2-methoxy group an effective protecting or masking group for the 2-oxo

functionality.

The strategic combination of these features makes 8-Chloro-2-methoxyquinoline a highly

valuable building block for medicinal chemists aiming to develop novel therapeutics targeting a
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wide array of diseases.[13]

Safety and Handling
A specific Safety Data Sheet (SDS) for 8-Chloro-2-methoxyquinoline is not widely available.

Therefore, it must be handled with the precautions appropriate for related, potentially

hazardous quinoline derivatives.

Hazard Classification: Based on data for similar compounds like 8-Chloro-2-

hydroxyquinoline, this compound should be considered an irritant to the skin, eyes, and

respiratory system.

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile),

and safety glasses or goggles.

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of

contact, rinse the affected area immediately with copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.

Conclusion
8-Chloro-2-methoxyquinoline is a strategically functionalized heterocyclic compound with

significant potential in synthetic and medicinal chemistry. While not an end-product itself, its

value as a molecular scaffold and synthetic intermediate is substantial. Its three key

components—the privileged quinoline core, the synthetically versatile 8-chloro group, and the

modifiable 2-methoxy group—provide chemists with a powerful tool for the rational design and

synthesis of novel, biologically active molecules. The robust synthetic protocol detailed herein

offers a reliable method for its preparation, opening the door for its broader application in drug

discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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